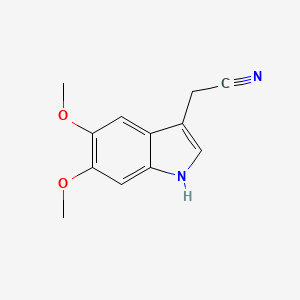

5,6-Dimethoxy-3-indoleacetonitrile

描述

The study of indole (B1671886) derivatives is a cornerstone of medicinal chemistry, driven by their presence in numerous natural products and their diverse pharmacological activities. sigmaaldrich.com The introduction of various functional groups onto the indole ring allows for the fine-tuning of their biological and chemical properties, leading to the development of novel therapeutic agents and research tools.

Indoleacetonitriles are a subclass of indole compounds characterized by an acetonitrile (B52724) group (-CH₂CN) typically at the 3-position of the indole ring. This structural motif is of interest to researchers for several reasons. The nitrile group can serve as a versatile chemical handle for further synthetic modifications, allowing for the creation of a diverse library of derivatives. Furthermore, the indoleacetonitrile core is a precursor in the biosynthesis of the plant hormone auxin (indole-3-acetic acid) and is found in various natural products, hinting at its potential for biological activity. Research into indoleacetonitriles spans various fields, including synthetic organic chemistry, medicinal chemistry, and chemical biology.

The specific significance of 5,6-Dimethoxy-3-indoleacetonitrile in contemporary research stems from the electronic properties imparted by the two methoxy (B1213986) groups on the benzene (B151609) portion of the indole ring. Methoxy groups are electron-donating, which can enhance the reactivity of the indole ring and influence its interaction with biological targets. orgsyn.org The substitution pattern at the 5- and 6-positions is known to be a critical determinant of the biological activity of many indole derivatives. chim.it

Research on methoxy-activated indoles has revealed a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. chim.itnist.gov For instance, studies on related methoxy-substituted indole derivatives have demonstrated their potential as tubulin polymerization inhibitors, a mechanism of action for several established anticancer drugs. nih.govresearchgate.net The presence of methoxy groups can also influence the compound's metabolic stability and pharmacokinetic profile. nih.gov Therefore, this compound serves as a valuable scaffold for the design and synthesis of novel compounds with potential therapeutic applications.

The research trajectories for a compound like this compound can be broadly categorized into three main areas:

Synthetic Methodologies: A primary research focus involves the development of efficient and regioselective methods for the synthesis of 5,6-dimethoxyindole (B14739) and its subsequent functionalization to introduce the acetonitrile moiety at the 3-position. The synthesis of related 5,6-dimethoxyindole derivatives has been reported, providing a foundation for accessing the target compound. chim.it

Biological Evaluation: A significant avenue of research is the investigation of the biological activities of this compound and its derivatives. This includes screening for various pharmacological effects, such as antiproliferative activity against cancer cell lines, antimicrobial properties, and effects on specific enzymes or receptors. sigmaaldrich.comnih.gov

Medicinal Chemistry and Drug Discovery: Building upon initial biological findings, medicinal chemistry efforts would focus on structure-activity relationship (SAR) studies. This involves synthesizing a series of analogues of this compound with modifications to the indole core, the methoxy groups, or the acetonitrile side chain to optimize potency, selectivity, and drug-like properties.

The following data table highlights the biological activities of some methoxy-substituted indole derivatives, providing context for the potential research avenues for this compound.

| Compound/Derivative Class | Biological Activity | Research Focus |

| Methoxy-substituted 3,3-diindolyl oxyindoles | Potent against prostate cancer DU-145 cell lines. chim.it | Anticancer drug discovery. chim.it |

| 1-Methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole | Highly potent antiproliferative agent, targets tubulin. researchgate.net | Development of new antimitotic agents. researchgate.net |

| Indole-curcumin derivatives with methoxy substitution | Potent anticancer activity against various cell lines. sigmaaldrich.com | Exploration of hybrid molecules for cancer therapy. sigmaaldrich.com |

| N(1)-Arylsulfonyl-3-piperazinyl indole derivatives | High affinity and antagonist activity towards 5-HT(6) receptor. nih.gov | Development of novel treatments for cognitive disorders. nih.gov |

Structure

2D Structure

属性

分子式 |

C12H12N2O2 |

|---|---|

分子量 |

216.24 g/mol |

IUPAC 名称 |

2-(5,6-dimethoxy-1H-indol-3-yl)acetonitrile |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-5-9-8(3-4-13)7-14-10(9)6-12(11)16-2/h5-7,14H,3H2,1-2H3 |

InChI 键 |

HDTNAOMOGZNTBR-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2C(=C1)C(=CN2)CC#N)OC |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 5,6 Dimethoxy 3 Indoleacetonitrile

Historical and Current Synthetic Routes to 5,6-Dimethoxy-3-indoleacetonitrile

The construction of this compound has been approached through various synthetic routes, primarily involving the modification of pre-existing indole (B1671886) cores or the cyclization of appropriately substituted precursors.

Stepwise Synthesis from 5,6-Dimethoxyindole (B14739) Precursors

A primary and logical approach to the synthesis of this compound begins with the commercially available or synthetically prepared 5,6-dimethoxyindole. sigmaaldrich.com This precursor serves as a foundational building block for introducing the acetonitrile (B52724) moiety at the C3 position. The inherent nucleophilicity of the indole ring, particularly at the C3 position, facilitates electrophilic substitution reactions. bhu.ac.in

One common method involves a Mannich-type reaction on 5,6-dimethoxyindole. This reaction typically utilizes formaldehyde (B43269) and a secondary amine, such as dimethylamine, to introduce an aminomethyl group at the C3 position, forming a gramine-type intermediate. bhu.ac.inchemtube3d.com This intermediate can then be displaced by a cyanide nucleophile, such as sodium or potassium cyanide, to yield the desired this compound. The indole nitrogen can assist in the expulsion of the dimethylamino group, making the use of an alkylating agent unnecessary. chemtube3d.com

| Starting Material | Reagents | Intermediate | Final Product |

| 5,6-Dimethoxyindole | 1. Formaldehyde, Dimethylamine2. Sodium Cyanide | 3-(Dimethylaminomethyl)-5,6-dimethoxyindole (Gramine analog) | This compound |

Cyanation Reactions in Indoleacetonitrile Synthesis

Cyanation reactions are a direct method for introducing the nitrile functional group onto a molecule and are pivotal in the synthesis of indoleacetonitriles. wikipedia.org These reactions can be broadly categorized into nucleophilic and electrophilic cyanations.

In the context of synthesizing this compound, a common strategy involves the cyanation of a pre-functionalized indole. For instance, an indole derivative with a good leaving group at the 3-position, such as a halide or a tosylate, can undergo nucleophilic substitution with a cyanide salt. wikipedia.org

Transition metal-catalyzed cyanation has emerged as a powerful tool. Palladium- and copper-catalyzed reactions, for example, can facilitate the cyanation of aryl halides or triflates. wikipedia.orgcapes.gov.br While direct C-H cyanation of indoles is an attractive and atom-economical approach, it often requires specific directing groups to achieve regioselectivity. For instance, a rhodium(III)-catalyzed C4-selective cyanation of indoles has been reported using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanation agent. bohrium.com

| Reaction Type | Substrate | Cyanating Agent | Catalyst/Conditions |

| Nucleophilic Substitution | 3-Halo-5,6-dimethoxyindole | Sodium Cyanide | - |

| Palladium-Catalyzed Cyanation | 3-Bromo-5,6-dimethoxyindole | Zinc Cyanide | Pd(PPh₃)₄ |

| Electrophilic Cyanation | 5,6-Dimethoxyindole | NCTS | Rh(III) catalyst (for C4) |

Grignard Reagent Applications in Related Indoleacetonitrile Synthesis

Grignard reagents (R-Mg-X) are highly versatile nucleophiles in organic synthesis, primarily used for forming new carbon-carbon bonds. wikipedia.org In the synthesis of indole derivatives, indole Grignard reagents, formed by the reaction of indole with a Grignard reagent like ethylmagnesium bromide, are valuable intermediates. scispace.com The magnesium is primarily located on the nitrogen atom, creating an indolylmagnesium halide. scispace.com

This indole Grignard reagent can then react with a suitable electrophile to introduce a substituent at the C3 position. For the synthesis of an indoleacetonitrile, the indole Grignard could theoretically react with a haloacetonitrile (e.g., chloroacetonitrile (B46850) or bromoacetonitrile). This reaction would involve the nucleophilic attack of the C3 position of the indole Grignard on the electrophilic carbon of the haloacetonitrile, followed by the displacement of the halide.

It is important to note that while Grignard reagents can react with nitriles to form ketones after hydrolysis, their application in the direct synthesis of indoleacetonitriles by reacting with haloacetonitriles is a plausible, though potentially competitive, pathway. numberanalytics.commasterorganicchemistry.com

Advanced Synthetic Strategies for Indole Derivative Construction

Modern synthetic chemistry has provided a plethora of sophisticated methods for the construction and functionalization of the indole nucleus, offering greater efficiency, selectivity, and functional group tolerance.

Transition Metal Catalysis for Indole Functionalization

Transition metal catalysis has revolutionized the functionalization of indoles, enabling reactions at positions that are traditionally difficult to access. rsc.org These methods often proceed via C-H activation, providing a direct and atom-economical route to substituted indoles. bohrium.com

Various transition metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze a wide range of transformations on the indole skeleton, such as arylation, alkenylation, and acylation. bohrium.comrsc.orgacs.org For instance, directing groups can be installed on the indole nitrogen or at the C3 position to guide the metal catalyst to a specific C-H bond on the benzene (B151609) ring portion of the indole, allowing for functionalization at the C4, C5, C6, or C7 positions. acs.orgrsc.org While not directly a synthesis of this compound, these methods are crucial for creating a diverse library of substituted indoleacetonitriles by functionalizing the benzene ring of the pre-formed nitrile.

| Catalyst System | Directing Group | Target Position | Transformation |

| Palladium | Pivaloyl at C3 | C5 | Arylation |

| Ruthenium | Aldehyde at C3 | C4 | Alkenylation |

| Rhodium(III) | - | C4 | Cyanation |

| Copper | - | C6 | Arylation |

Mannich Reactions and Elimination-Addition Approaches

The Mannich reaction is a classic and powerful method for introducing an aminomethyl group into a molecule containing an acidic proton. researchgate.net As mentioned previously, in indole chemistry, this reaction is particularly effective at the C3 position. bhu.ac.in The resulting Mannich base, often a gramine (B1672134) derivative, is a versatile intermediate.

The utility of the Mannich base lies in its ability to undergo substitution reactions. The dimethylamino group is an excellent leaving group, especially after quaternization, but in the case of indoles, the indole nitrogen can facilitate its departure. chemtube3d.com This allows for the introduction of a variety of nucleophiles at the C3 position through an elimination-addition mechanism. chemtube3d.com This approach is not limited to the synthesis of indoleacetonitriles but can be used to introduce a wide range of substituents.

Regioselective Functionalization of the Indole Ring

The ability to selectively introduce chemical modifications at specific positions on the indole ring is crucial for the targeted synthesis of this compound derivatives. The indole nucleus possesses multiple sites susceptible to chemical reaction, and controlling the regioselectivity of these reactions is a key challenge in synthetic organic chemistry.

While the five-membered ring of indole systems is generally more reactive, methods have been developed to target the six-membered benzene ring. nih.gov For instance, palladium-catalyzed direct arylation has been successfully employed to functionalize the C4 and C7 positions of related benzothiadiazole systems, suggesting a potential strategy for the arylation of the this compound ring. nih.gov The choice of catalyst, solvent, and protecting groups can significantly influence the outcome of these reactions. For example, protecting the indole nitrogen with a bulky group like triisopropylsilyl (TIPS) can direct functionalization to the C4 position. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

Building upon the core structure of this compound, chemists have synthesized a range of analogs and derivatives by modifying the nitrile group or introducing various substituents onto the indole ring.

The conversion of this compound to its corresponding tryptamine (B22526) and N-acetyltryptamine derivatives is a common synthetic transformation. This is typically achieved through the reduction of the nitrile group to a primary amine, followed by acetylation.

A common method for the reduction of the nitrile is the use of a reducing agent such as lithium aluminum hydride (LAH) in a suitable solvent like tetrahydrofuran (B95107) (THF). The resulting 5,6-dimethoxytryptamine can then be N-acetylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH4, THF 2. Acetic Anhydride | N-acetyl-5,6-dimethoxytryptamine |

This table outlines a general synthetic route for the conversion of this compound to N-acetyl-5,6-dimethoxytryptamine.

The synthesis of glucoside conjugates of indoleacetonitriles involves the attachment of a glucose molecule to the indole scaffold. A common strategy for this is the Koenigs-Knorr reaction, which involves the coupling of a protected glycosyl halide with a hydroxylated indole derivative.

For example, the synthesis of indole-3-acetonitrile-6-O-β-D-glucopyranoside has been achieved starting from 6-benzyloxyindole. researchgate.netresearchgate.net The key step in this synthesis is the glycosylation of 6-hydroxyindole-3-acetonitrile with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a promoter like silver oxide or a phase-transfer catalyst. researchgate.net Subsequent deprotection of the sugar hydroxyl groups and the indole nitrogen (if protected) yields the final glucoside conjugate.

| Reactant 1 | Reactant 2 | Key Reaction Type | Product |

| 6-Hydroxyindole-3-acetonitrile | Acetobromo-α-D-glucose | Glycosylation | Indole-3-acetonitrile-6-O-β-D-glucopyranoside |

This table illustrates the key reactants and reaction type for the synthesis of an indoleacetonitrile glucoside conjugate.

The introduction of halogen atoms or alkyl groups onto the indole ring of this compound can significantly alter its electronic and steric properties. These modifications are typically achieved through electrophilic aromatic substitution reactions.

For halogenation, reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, respectively, at specific positions on the indole ring. The regioselectivity of these reactions is often influenced by the solvent and reaction temperature.

Alkylation can be accomplished using Friedel-Crafts alkylation, where an alkyl halide is reacted with the indole in the presence of a Lewis acid catalyst. Alternatively, reductive amination of an appropriate aldehyde or ketone onto the indole nitrogen can introduce N-alkyl substituents.

The indole nucleus of this compound can serve as a building block for the construction of more complex fused ring systems. core.ac.uk These reactions often involve the cyclization of a side chain attached to the indole ring. For instance, a Pictet-Spengler reaction can be employed to synthesize β-carboline derivatives by reacting a tryptamine derived from this compound with an aldehyde or ketone.

Furthermore, the nitrile group itself can be a versatile handle for constructing fused heterocyclic rings. For example, reaction with hydrazine (B178648) can lead to the formation of pyrazole-fused indoles, while reaction with hydroxylamine (B1172632) can yield isoxazole-fused systems.

Natural Occurrence, Biosynthesis, and Metabolomic Profiling of 5,6 Dimethoxy 3 Indoleacetonitrile

Occurrence in Biological Systems

The presence and roles of many indole (B1671886) compounds, such as indole-3-carbinol (B1674136) and indole-3-acetonitrile (B3204565), are well-documented in both plants and animals. rupahealth.comnih.govnih.gov However, specific data for 5,6-Dimethoxy-3-indoleacetonitrile is not extensively covered in existing literature.

Phytohormonal and Phytoalexin Roles in Plants (e.g., Cruciferous Vegetables)

Indole compounds are recognized for their dual roles in plants as both phytohormones (plant hormones) and phytoalexins (antimicrobial compounds). cathe.comresearchgate.net For instance, indole-3-acetonitrile is a known precursor to the primary plant hormone auxin (indole-3-acetic acid) and also functions as a defense compound in cruciferous vegetables against pests. youtube.comselleckchem.com It is plausible that this compound could have similar functions, with the methoxy (B1213986) groups potentially modifying its activity or stability. However, direct scientific evidence specifically demonstrating a phytohormonal or phytoalexin role for this compound in cruciferous or other plants is not available in the current body of research.

Detection as a Plant Metabolite

The detection of various indole metabolites in plants is a common practice in metabolomic studies, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govyoutube.com These methods have been instrumental in identifying a wide array of secondary metabolites in plants, including numerous indole derivatives. nih.gov While general methods for detecting indoles in biological samples are established, specific reports on the detection and metabolomic profiling of this compound as a naturally occurring metabolite in any plant species are currently absent from scientific literature.

Identification as a Xenobiotic Metabolite in Mammalian Systems

When consumed by mammals, plant-derived compounds like indoles are treated as xenobiotics (foreign substances) and undergo metabolism. nih.gov Studies have investigated the metabolism of various dietary indoles, which can influence the activity of xenobiotic-metabolizing enzymes. nih.gov The metabolic fate of indole-3-acetonitrile and its derivatives has been a subject of interest due to their presence in the human diet from cruciferous vegetables. nih.gov However, there is no specific identification or study of this compound as a xenobiotic metabolite in mammalian systems reported in the available scientific literature.

Biosynthetic Pathways of Indoleacetonitriles

The biosynthesis of indole compounds in plants and microorganisms predominantly originates from the amino acid tryptophan. researchgate.netnih.gov

Tryptophan-Dependent Biosynthesis Routes (e.g., Indole-3-acetonitrile pathway)

The tryptophan-dependent pathways are the primary routes for the synthesis of indole-3-acetic acid (IAA) and related indole compounds in plants. youtube.comnih.govresearchgate.net Several pathways have been proposed, with the indole-3-acetaldoxime and indole-3-acetamide (B105759) pathways being notable routes that can lead to the formation of indole-3-acetonitrile. researchgate.net It is hypothesized that the biosynthesis of this compound would also proceed from a methoxylated tryptophan precursor. However, specific studies detailing the complete biosynthetic pathway and its intermediates for this particular dimethoxy-substituted indoleacetonitrile have not been published.

Enzymatic Mechanisms in Indoleacetonitrile Formation

The formation of indole-3-acetonitrile from tryptophan involves a series of enzymatic reactions. Key enzymes in these pathways include tryptophan-N-hydroxylase, nitrilases, and nitrile hydratases. nih.gov For example, in some bacteria, a nitrile hydratase and an amidase work in concert to convert indole-3-acetonitrile to indole-3-acetic acid. nih.gov The enzymes responsible for the methoxylation of the indole ring and the subsequent conversion to the acetonitrile (B52724) derivative are likely specific transferases and synthases. While the general classes of enzymes involved in indoleacetonitrile metabolism are known, the specific enzymes that catalyze the formation of this compound have not been identified or characterized.

Metabolomic Studies Involving this compound and Related Indoles

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Indole compounds, primarily derived from the essential amino acid tryptophan, are a significant class of metabolites that are frequently profiled in these studies.

Tryptophan metabolism is a critical biochemical process that gives rise to a diverse array of bioactive molecules with roles in neurotransmission, immune regulation, and gut homeostasis. nih.gov This metabolism occurs via three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, which is largely mediated by the gut microbiota. nih.gov

While there is no specific data placing this compound within these pathways, its structural relative, indole-3-acetonitrile (IAN), is a known plant auxin and has been identified in various organisms. sigmaaldrich.com In plants, IAN is a precursor to indole-3-acetic acid (IAA), a primary auxin that regulates growth and development. The biosynthesis of indoleacetonitrile derivatives has also been observed in microorganisms. For instance, a gene cluster in actinomycetes is responsible for the production of 5-dimethylallylindole-3-acetonitrile, highlighting a novel microbial pathway for tryptophan metabolism. nih.gov This suggests that if this compound were to be a natural product, it would likely originate from a modified tryptophan precursor. The methoxy groups at the 5 and 6 positions of the indole ring would represent additional enzymatic modifications of the tryptophan or indole intermediate.

Alterations in tryptophan metabolism have been linked to a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. nih.gov Metabolomic studies often reveal significant changes in the levels of various indole derivatives in disease states. For example, imbalances in the kynurenine pathway are frequently observed in cancer and are associated with immune suppression. nih.gov

Given the lack of specific data for this compound, its association with any disease state is purely speculative. However, the broader class of methoxy-activated indoles has been a subject of interest in medicinal chemistry for their potential biological activities. chim.it For instance, the parent compound, 5,6-dimethoxyindole (B14739), has been utilized in the synthesis of various derivatives with potential therapeutic applications. Should this compound be identified in biological systems, its role in disease would warrant investigation, particularly in contexts where tryptophan metabolism is known to be dysregulated.

Biological Activities of 5,6 Dimethoxy 3 Indoleacetonitrile and Its Derivatives in Vitro and Preclinical in Vivo

Antioxidant and Free Radical Scavenging Capabilities

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. nih.govnih.gov Antioxidant compounds can mitigate this damage by neutralizing free radicals. nih.gov Indole (B1671886) derivatives, including those related to 5,6-Dimethoxy-3-indoleacetonitrile, have demonstrated notable antioxidant and free radical scavenging properties in various studies.

The antioxidant potential of indole derivatives is often evaluated using a variety of in vitro chemical assays that measure their ability to scavenge stable free radicals. nih.gov Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing ability of plasma (FRAP) assays. researchgate.net

Studies on 3-indoleacetonitrile (B1196911) (IAN), the parent compound of this compound, have confirmed its antioxidant activity. In one study, IAN demonstrated free radical scavenging capabilities in DPPH, ABTS, and FRAP assays. researchgate.net Similarly, other research has shown that various 3-substituted-2-oxindole derivatives exhibit moderate to good antioxidant activity, which in some cases increases in a concentration-dependent manner. nih.gov The mechanism behind this activity is often attributed to the compound's ability to donate a hydrogen atom, thereby neutralizing the free radical. nih.govresearchgate.net The structure of the indole ring and the nature of its substituents are critical factors in determining the antioxidant capacity. researchgate.netnih.gov

Table 1: In Vitro Antioxidant Activity of Indole Derivatives

| Compound/Derivative | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 3-Indoleacetonitrile (IAN) | DPPH, ABTS, FRAP | Demonstrated effective scavenging of reactive oxygen species. | researchgate.net |

| 3-Hydroxy-3-substituted oxindoles | DPPH | Showed moderate to good antioxidant activity, comparable to ascorbic acid. Activity was concentration-dependent. | nih.gov |

| 3-Aroyl methylene (B1212753) indol-2-ones | DPPH | Halogen-substituted derivatives exhibited good antioxidant activity at low concentrations. | nih.gov |

| Various Tryptophan and Tryptamine (B22526) Derivatives | Peroxyl Radical (ROO•) Scavenging | Several derivatives, particularly N-prenyl tryptophan, showed higher activity than the standard antioxidant Trolox. | nih.gov |

This table is interactive and can be sorted by column.

Beyond simple chemical assays, the protective effects of indole derivatives have been observed in cellular models of oxidative stress. In these systems, researchers can assess a compound's ability to protect cells from damage induced by oxidizing agents like hydrogen peroxide (H₂O₂). nih.gov

For instance, the indole derivative Indole-6-carboxaldehyde (I6CA) has been shown to protect C2C12 skeletal myoblasts from oxidative damage. nih.gov Pre-treatment with I6CA significantly inhibited cytotoxicity and DNA damage caused by H₂O₂. nih.gov The protective mechanism involved preventing the loss of mitochondrial membrane potential, reducing the release of cytochrome c, and maintaining cellular energy (ATP) levels. nih.gov This suggests that the compound preserves mitochondrial function while scavenging excess ROS. nih.gov Furthermore, I6CA was found to rescue cells from H₂O₂-induced apoptosis (programmed cell death). nih.gov Such studies highlight that indole derivatives can modulate cellular defense pathways to counteract oxidative stress. nih.govnih.gov

Antiviral Efficacy

The indole framework is a key feature in several antiviral agents, and research has explored the antiviral potential of various indole derivatives. researchgate.netnih.gov Studies on 3-indoleacetonitrile, in particular, have revealed promising activity against a range of viruses.

Research has demonstrated that 3-indoleacetonitrile possesses broad-spectrum antiviral properties. In vitro studies have shown its efficacy against Herpes Simplex Virus-1 (HSV-1) and Vesicular Stomatitis Virus (VSV). nih.gov This wide range of activity has prompted further investigation into its effects on other significant human pathogens. nih.gov The antiviral effect is often attributed to the activity of the indole group, which is also present in other antiviral compounds like arbidol. nih.gov

A significant body of research has focused on the anti-influenza activity of 3-indoleacetonitrile. nih.govnih.gov Influenza A viruses are a major global health concern, responsible for seasonal epidemics and occasional pandemics. nih.gov

Studies have shown that 3-indoleacetonitrile profoundly inhibits the replication of a broad spectrum of influenza A viruses in cell cultures. nih.govnih.gov Its efficacy has been demonstrated against multiple subtypes, including H5N6, H1N1 (PR8 and Cal09), and H3N2. researchgate.netnih.gov The inhibitory effect is dose-dependent, with increasing concentrations of the compound leading to a gradual decrease in viral proteins like nucleoprotein (NP) and polymerase basic protein 2 (PB2). researchgate.netnih.gov In vivo studies using mouse models have further substantiated these findings. Treatment with 3-indoleacetonitrile effectively reduced mortality, minimized weight loss, lowered lung viral titers, and alleviated lung damage in mice infected with lethal doses of H5N6 and H1N1 viruses. nih.govnih.gov

Table 2: Influenza A Virus Strains Inhibited by 3-Indoleacetonitrile

| Virus Strain | Model | Key Findings | Reference(s) |

|---|---|---|---|

| H5N6 | In Vitro (A549 cells) | Dose-dependent reduction in viral proteins (NP and PB2). | researchgate.netnih.gov |

| H5N6 | In Vivo (Mouse) | Reduced mortality, weight loss, and lung viral titers. | nih.govnih.gov |

| H1N1 (PR8) | In Vitro (A549 cells) | Decreased levels of viral proteins PB2 and NP. | researchgate.net |

| H1N1 (A/Puerto Rico/8/1934) | In Vivo (Mouse) | Effectively reduced mortality and alleviated lung lesions. | nih.govnih.gov |

| H3N2 | In Vitro (A549 cells) | Inhibition of viral protein expression. | researchgate.net |

This table is interactive and can be sorted by column.

In addition to its activity against the influenza virus, 3-indoleacetonitrile has shown effectiveness against Herpes Simplex Virus (HSV). In vitro experiments have confirmed its ability to inhibit HSV-1, one of the two types of the herpes simplex virus. nih.gov While the specific mechanism of 3-indoleacetonitrile against HSV has not been fully elucidated, other indole-based compounds have been studied for their anti-herpes activity. For example, the complex indole derivative B-220 is thought to act by binding to viral DNA and disrupting processes essential for the virus to uncoat and replicate. nih.gov This suggests a potential avenue of action for related indole compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Indoleacetonitrile (IAN) |

| Indole-6-carboxaldehyde (I6CA) |

| 3-Hydroxy-3-substituted oxindoles |

| 3-Aroyl methylene indol-2-ones |

| N-prenyl tryptophan |

| Tryptophan |

| Tryptamine |

| Arbidol |

| 2,3-dimethyl-6(2-dimethylaminoethyl)6H-indolo-(2,3-b)quinoxaline (B-220) |

| Ascorbic acid |

| Trolox |

SARS-CoV-2 Inhibition in Cellular and Animal Models

Research has demonstrated that 3-indoleacetonitrile, a related compound, exhibits antiviral activity against SARS-CoV-2 in both laboratory-based cellular models and in animal studies. nih.gov In vitro experiments using Caco-2 and Huh7.0 cells infected with SARS-CoV-2 showed that 3-indoleacetonitrile was effective in inhibiting the virus. nih.gov

Furthermore, in a mouse model infected with a mouse-adapted strain of SARS-CoV-2, administration of 3-indoleacetonitrile resulted in significant antiviral effects. nih.gov Mice treated with the compound exhibited lower viral loads in their lungs compared to the control group. nih.gov Mechanistically, it is suggested that 3-indoleacetonitrile may exert its antiviral effects by enhancing the host's interferon signaling pathway and disrupting the process of autophagic flux. nih.gov Specifically, it has been shown to increase the levels of mitochondrial antiviral-signaling (MAVS) protein, potentially by preventing its degradation through selective autophagy. nih.gov

Anti-inflammatory Modulations

The anti-inflammatory properties of indole derivatives have been a subject of considerable research, with studies focusing on their ability to modulate key inflammatory pathways.

Inhibition of Nitric Oxide Production in Macrophage Models

A crucial aspect of the inflammatory response is the production of nitric oxide (NO) by macrophages. Excessive NO production is implicated in various inflammatory conditions. Studies on various compounds, including flavonoids and indole derivatives, have shown their potential to inhibit NO production in lipopolysaccharide (LPS)-activated macrophage cell lines like RAW 264.7. scielo.brnih.govnih.govresearchgate.netmdpi.com For instance, certain flavonoids have demonstrated a significant dose-dependent inhibition of NO production in these models. scielo.brnih.gov Similarly, indole derivatives have been shown to reduce the levels of inorganic nitric oxide in the cell culture supernatant of LPS-stimulated macrophages. chemrxiv.org This inhibitory action on NO production highlights a key mechanism through which these compounds may exert their anti-inflammatory effects.

Modulation of Pro-inflammatory Cytokine Expression

In addition to inhibiting NO, indole derivatives have been found to modulate the expression of pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, certain indole derivatives significantly reduced the upregulation of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.orgmdpi.comchemrxiv.org Conversely, these derivatives were also observed to increase the levels of the anti-inflammatory cytokine IL-10. chemrxiv.org This dual action of suppressing pro-inflammatory signals while promoting anti-inflammatory ones underscores their potential as modulators of the immune response.

Effects on Inflammatory Responses in Animal Models

The anti-inflammatory effects of indole derivatives observed in cellular models have been further substantiated in animal models of inflammation. For example, indole-3-aldehyde, a related indole compound, has been shown to reduce the protein levels of IL-6, IL-1β, and TNF-α in the colonic tissues of mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. nih.gov This in vivo activity demonstrates the potential of these compounds to mitigate inflammatory processes in a whole-organism context.

Neurobiological Activities

The potential for compounds to act on the central nervous system (CNS) is critically dependent on their ability to cross the blood-brain barrier (BBB).

Potential for Blood-Brain Barrier Permeation

The ability of a compound to cross the blood-brain barrier is a critical factor for its potential neurobiological activity. nih.govmdpi.com The permeation of the BBB can be predicted using various in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.net Studies on various indole alkaloids have utilized models like the MDCK-pHaMDR cell monolayer to assess their BBB permeability. nih.gov For a compound to have good brain permeation, certain physicochemical properties are considered favorable. For instance, a topological polar surface area (TPSA) below 90 Ų is often suggested as a guideline for better BBB penetration. mdpi.com While direct experimental data on the BBB permeability of this compound is not detailed in the provided search results, the general principles of BBB permeation for related indole compounds provide a framework for assessing its potential. The evaluation of such parameters is crucial in the early stages of drug discovery for CNS-targeting agents. mdpi.com

Investigation of Neuroprotective Effects

While direct research on the neuroprotective properties of this compound is limited in the reviewed scientific literature, studies on related indole derivatives provide valuable insights into the potential neuroprotective mechanisms of this class of compounds. Research has primarily focused on the antioxidant, anti-inflammatory, and anti-aggregation properties of various substituted indole structures in models of neurodegenerative diseases and ischemic injury.

A study on a series of indanone/benzofuranone and piperidine (B6355638) hybrids, designed based on the structures of neuroprotective agents like butylphthalide (B1668128) and donepezil, demonstrated significant neuroprotective effects in an in vitro model of oxygen-glucose deprivation/reperfusion (OGD/R) in rat primary neuronal cells. nih.gov This model mimics the cellular stress that occurs during an ischemic stroke. Several of these hybrid compounds displayed robust cell viability in the OGD/R model and showed favorable predicted blood-brain barrier permeability. nih.gov

Notably, one of the most promising indanone derivatives, compound 4 , exhibited significant protection of neuronal cells across a range of concentrations. nih.gov Further in vivo testing in a middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats, which simulates an ischemic stroke, revealed that this compound effectively reduced the resulting infarct volume, indicating a potent neuroprotective effect in a preclinical setting. nih.gov

The neuroprotective potential of another related compound, 4-Allyl-2-methoxyphenol (eugenol), has been investigated against chlorpyrifos-induced neurotoxicity in rats. nih.gov Chronic exposure to the pesticide chlorpyrifos (B1668852) is known to induce oxidative stress and neuronal damage. nih.gov Treatment with 4-Allyl-2-methoxyphenol was found to restore the levels of key enzymes and lipids in the brain cortex and suppress oxidative stress. nih.gov Histological analysis further confirmed that this compound attenuated the neuronal damage caused by chlorpyrifos, suggesting its utility as a neuroprotective agent through its antioxidant and anti-apoptotic activities. nih.gov

Table 1: Neuroprotective Activity of Selected Indole Derivatives and Related Compounds

| Compound/Derivative Class | Model System | Key Findings | Reference |

| Indanone/benzofuranone and piperidine hybrids | In vitro: Oxygen-glucose deprivation/reperfusion (OGD/R) in rat primary neuronal cells | Most indanone derivatives with a 1-methylpiperidine (B42303) moiety showed superior neuroprotective effects compared to benzofuranone compounds. | nih.gov |

| Compound 4 (an indanone derivative) | In vitro: OGD/R in rat primary neuronal cells | Showed significant neuronal cell viability at concentrations from 3.125 to 100 μM without cytotoxicity. | nih.gov |

| Compound 4 (an indanone derivative) | In vivo: Middle cerebral artery occlusion/reperfusion (MCAO/R) in rats | Reduced infarct volume by 18.45% at a 40 mg/kg dose, demonstrating a superior neuroprotective effect compared to edaravone (B1671096) at 20 mg/kg. | nih.gov |

| 4-Allyl-2-methoxyphenol (Eugenol) | In vivo: Chlorpyrifos-induced neurotoxicity in rats | Restored brain lipid profile, acetylcholinesterase activity, and antioxidant enzyme levels. Attenuated neuronal damage by suppressing oxidative stress and apoptosis. | nih.gov |

Modulation of Central Nervous System Functions in Preclinical Models

The direct investigation of this compound's effects on the modulation of central nervous system (CNS) functions in preclinical models is not extensively covered in the available scientific literature. However, the neuroprotective effects observed with related indole derivatives suggest potential downstream modulation of CNS functions, particularly in the context of neurodegenerative diseases and injury.

For instance, the reduction of infarct volume by an indanone derivative in a rat model of stroke implies a significant modulation of the pathophysiological processes that occur in the CNS following an ischemic event. nih.gov By protecting neurons from cell death, such compounds can indirectly influence a range of CNS functions that would otherwise be compromised.

Furthermore, studies on other 3-substituted indole derivatives have explored their potential as anti-inflammatory and analgesic agents. While not directly focused on broader CNS modulation, the anti-inflammatory properties are highly relevant to many neurological disorders that have a significant neuroinflammatory component.

It is important to note that the lack of specific studies on this compound in preclinical models of CNS function highlights a gap in the current research landscape. Future studies would be necessary to elucidate the specific effects of this compound on various aspects of CNS activity, including but not limited to cognition, motor function, and behavior in relevant animal models.

Molecular Mechanisms of Action and Pharmacological Targets

Modulation of Host Signaling Pathways

Research into the antiviral properties of indole (B1671886) compounds suggests that their efficacy may be linked to the core indole structure. Studies on 3-indoleacetonitrile (B1196911), a closely related compound, have demonstrated broad-spectrum antiviral activity, offering a potential model for understanding the action of 5,6-Dimethoxy-3-indoleacetonitrile. nih.gov

Interferons (IFNs) are critical cytokines in the innate immune response to viral infections. The activation of interferon signaling pathways leads to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state in host cells. nih.govmdpi.com Research on 3-indoleacetonitrile has shown that it promotes the activation of the IRF3 and NF-κB signaling pathways, which are key transcriptional regulators of type I interferon production. nih.gov In laboratory experiments, treatment with 3-indoleacetonitrile led to the nuclear translocation of IRF3 and p65, subunits of NF-κB, indicating the activation of these pathways. nih.gov This suggests that this compound may similarly enhance the host's antiviral defenses by inducing interferon signaling.

The Mitochondrial Antiviral-Signaling (MAVS) protein is a central adaptor in the RIG-I-like receptor (RLR) signaling pathway, which detects viral RNA in the cytoplasm and initiates the production of type I interferons. nih.govnih.gov Studies on 3-indoleacetonitrile have revealed that it can lead to an increase in MAVS protein levels. nih.gov This accumulation of MAVS is thought to be a key mechanism for boosting the downstream interferon response. The elevated levels of MAVS protein enhance the signaling cascade that leads to the activation of IRF3 and NF-κB, thereby amplifying the antiviral state. nih.gov

Autophagy is a cellular process for degrading and recycling cellular components, and it can be exploited by viruses for their replication. nih.govmdpi.com However, selective autophagy can also target viral components for degradation. The selective autophagy receptor SQSTM1 (also known as p62) plays a crucial role in this process by recognizing and targeting specific cargoes to the autophagosome. frontiersin.org Research has shown that 3-indoleacetonitrile can interfere with the completion of autophagy flux. nih.gov This disruption is associated with an increase in the levels of the selective autophagy receptor SQSTM1. nih.gov It is hypothesized that 3-indoleacetonitrile inhibits the interaction between MAVS and SQSTM1, thereby preventing the selective autophagic degradation of MAVS. nih.gov This leads to the accumulation of MAVS and a more robust antiviral response.

| Signaling Pathway | Effect of 3-Indoleacetonitrile Treatment | Key Proteins Involved | Reference |

| Interferon Signaling | Promotion of pathway activation | IRF3, NF-κB | nih.gov |

| MAVS Regulation | Increased protein levels | MAVS | nih.gov |

| Autophagy | Inhibition of autophagic flux, inhibition of MAVS-SQSTM1 interaction | SQSTM1 | nih.gov |

Enzymatic Interactions

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. While direct data on this compound is scarce, studies on related compounds provide insights into its potential enzymatic targets.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. encyclopedia.pub The modulation of CYP enzymes can have significant implications for drug efficacy and safety. While no specific studies on the interaction of this compound with CYP enzymes were identified, indole-containing compounds are known to be metabolized by and can modulate the activity of various CYP isoforms. Further research is required to determine the specific effects of this compound on this important enzyme family.

Hemagglutinin Inhibition

Direct scientific evidence detailing the hemagglutinin (HA) inhibition activity of this compound is not presently available in published literature. However, research into the antiviral properties of the parent compound, 3-indoleacetonitrile, against influenza A viruses (IAV) provides a relevant starting point for discussion.

Studies have demonstrated that 3-indoleacetonitrile exhibits significant antiviral activity against a broad spectrum of IAV subtypes, including H5N6, H1N1 (PR8), H3N2, and H1N1 (Cal09). nih.govnih.gov In cellular models, 3-indoleacetonitrile treatment led to a dose-dependent reduction in viral nucleoprotein (NP) and polymerase basic 2 (PB2) protein levels. nih.gov Furthermore, in vivo studies using mouse models infected with H5N6 and H1N1 viruses showed that administration of 3-indoleacetonitrile effectively reduced mortality, weight loss, and viral titers in the lungs. nih.govnih.gov

While the precise mechanism of 3-indoleacetonitrile's anti-influenza activity is still under investigation, it is suggested that it may interfere with viral replication processes. nih.gov Hemagglutinin is a critical surface glycoprotein (B1211001) that mediates the attachment of the influenza virus to host cells by binding to sialic acid receptors, a crucial step for viral entry. nih.gov Inhibition of this interaction is a key strategy for antiviral drug development. Although no direct hemagglutinin inhibition data exists for this compound, the established anti-influenza effects of its parent compound suggest that investigating its potential to interfere with hemagglutinin function would be a logical next step. The addition of the 5,6-dimethoxy groups could potentially enhance or alter the binding affinity of the molecule for viral proteins like hemagglutinin, a hypothesis that awaits experimental validation.

Table 1: Antiviral Activity of 3-Indoleacetonitrile Against Various Influenza A Virus Subtypes

| Virus Subtype | Cell Line | Effect | Reference |

| H5N6 | A549 | Dose-dependent decrease in viral NP and PB2 proteins | nih.gov |

| H1N1 (PR8) | A549 | Decrease in viral PB2 and NP protein levels | nih.gov |

| H3N2 | A549 | Decrease in viral PB2 and NP protein levels | nih.gov |

| H1N1 (Cal09) | A549 | Decrease in viral PB2 and NP protein levels | nih.gov |

Receptor-Mediated Activities (e.g., Melatonin (B1676174) Receptor Cross-Reactivity for Derivatives)

There is currently no specific data available in the scientific literature regarding the cross-reactivity of this compound with melatonin receptors. The structural similarity of the indole core to melatonin, a hormone that regulates sleep-wake cycles and possesses a range of other physiological functions, makes this an area of potential interest. However, without experimental binding and functional assay data, any potential interaction remains purely speculative.

Research on other dimethoxy-substituted phenethylamines and amphetamines has explored their interactions with various serotonin (B10506) receptors, which are also targeted by melatonin. nih.govfrontiersin.org These studies highlight that substitutions on the aromatic ring can significantly influence receptor binding affinity and functional activity. For instance, the N-2-methoxybenzyl substitution in some 2,5-dimethoxy-phenethylamine derivatives was found to increase affinity for several serotonin receptors. nih.gov This underscores the importance of the substitution pattern in determining receptor interaction profiles. Future research is needed to determine if this compound interacts with melatonin receptors or other related G protein-coupled receptors.

Cellular and Subcellular Targets

Specific studies identifying the cellular and subcellular targets of this compound are not yet available. However, research on the broader class of indole derivatives and the related compound 3-indoleacetonitrile provides some insights into potential mechanisms of action at the cellular level.

Recent investigations into the antiviral mechanism of 3-indoleacetonitrile against SARS-CoV-2 have revealed that it can modulate host cellular pathways. nih.gov Specifically, 3-indoleacetonitrile was found to increase the protein levels of mitochondrial antiviral-signaling (MAVS) protein, a key adaptor in the RIG-I-like receptor (RLR) signaling pathway that leads to the production of type I interferons. nih.gov Interestingly, this increase in MAVS protein was not due to an increase in its mRNA levels, suggesting a post-transcriptional mechanism of regulation. nih.gov The study also indicated that 3-indoleacetonitrile treatment did not significantly alter MAVS ubiquitination. nih.gov

Furthermore, 3-indoleacetonitrile was shown to inhibit autophagic flux, a cellular process that viruses can hijack for their replication. nih.gov The proposed mechanism for the increase in MAVS protein levels involves the inhibition of the interaction between MAVS and the selective autophagy receptor SQSTM1/p62. nih.gov

While these findings are specific to 3-indoleacetonitrile in the context of viral infection, they highlight potential cellular pathways that could also be modulated by its 5,6-dimethoxy derivative. The addition of methoxy (B1213986) groups could influence the compound's ability to interact with these or other cellular targets, potentially altering its efficacy or spectrum of activity. For example, other dimethoxy-substituted compounds, such as 3,4'-dimethoxy-5-hydroxystilbene, have been shown to induce apoptosis in cancer cells through the modulation of Bax expression and cytochrome c release from mitochondria. nih.gov Whether this compound possesses similar activities is a subject for future investigation.

Table 2: Potential Cellular Effects Based on Related Compounds

| Compound | Cellular Effect | Investigated Context | Reference |

| 3-Indoleacetonitrile | Increases MAVS protein levels | SARS-CoV-2 infection | nih.gov |

| 3-Indoleacetonitrile | Inhibits autophagic flux | SARS-CoV-2 infection | nih.gov |

| 3,4'-Dimethoxy-5-hydroxystilbene | Induces apoptosis via Bax induction and cytochrome c release | Human promyeloid leukemic HL-60 cells | nih.gov |

Analytical Methodologies for 5,6 Dimethoxy 3 Indoleacetonitrile and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 5,6-Dimethoxy-3-indoleacetonitrile from complex mixtures, a necessary step for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of indole (B1671886) compounds. These methods are preferred for their high resolution and speed in separating non-volatile and thermally unstable molecules like this compound. The separation is typically achieved on a reversed-phase column.

A key aspect of method development in HPLC and UPLC is the optimization of the mobile phase composition. This often involves a gradient elution using a mixture of an aqueous solution (containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. This gradient allows for the effective separation of the target analyte from its metabolites and other matrix components. The flow rate is another critical parameter that is optimized to achieve the best possible separation in the shortest amount of time.

Gas Chromatography (GC) is another valuable tool for the analysis of this compound, particularly when coupled with a mass spectrometer. However, due to the relatively low volatility of this indole derivative, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound. This process typically involves reacting the analyte with a silylating agent.

The choice of the capillary column in GC is crucial for achieving good separation. Columns with a non-polar or medium-polarity stationary phase are commonly used for the analysis of such compounds. The temperature program of the GC oven is carefully controlled to ensure the efficient separation of the derivatized analyte from other volatile components in the sample.

Thin Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, offer a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of this compound. These techniques are particularly useful for screening purposes and for monitoring the progress of chemical reactions.

In TLC and HPTLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase. The separation of the components is based on their differential partitioning between the stationary and mobile phases. The spots can be visualized under UV light or by using specific staining reagents. HPTLC provides better resolution and sensitivity compared to conventional TLC.

While specific applications to this compound are not extensively documented, ion-pair chromatography and chiral capillary electrophoresis are relevant for analyzing related ionic or chiral indole compounds. Ion-pair chromatography can be employed to enhance the retention and separation of polar and ionic metabolites on reversed-phase columns by adding an ion-pairing agent to the mobile phase. Chiral capillary electrophoresis would be the method of choice if the compound or its metabolites were chiral and required separation of enantiomers.

Spectrometric Detection and Quantification Methods

Spectrometric techniques, especially mass spectrometry, are indispensable for the sensitive and selective detection and quantification of this compound and its metabolites following chromatographic separation.

Mass Spectrometry (MS) coupled with chromatographic techniques provides a robust platform for the analysis of this compound. The high selectivity and sensitivity of MS allow for the detection of the analyte at very low concentrations.

Tandem Mass Spectrometry (MS/MS) further enhances the specificity of the analysis. In an MS/MS experiment, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the accuracy of quantification.

Commonly used ionization techniques include Electrospray Ionization (ESI) for LC-based methods and Electron Ionization (EI) for GC-based methods. The choice of ionization source depends on the nature of the analyte and the chromatographic method used. High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, provides highly accurate mass measurements, which aids in the confident identification of the analyte and its metabolites.

| Technique | Ionization Source | Mass Analyzer | Key Advantages |

| LC-MS/MS | ESI | Triple Quadrupole | High selectivity and sensitivity for quantification. |

| GC-MS/MS | EI | Triple Quadrupole | Suitable for volatile or derivatized compounds. |

| LC-ESI-MS/MS | ESI | Triple Quadrupole | Standard for non-volatile compounds in liquid matrices. |

| UPLC-TripleTOF-MS | ESI | Quadrupole-Time of Flight | High resolution and accurate mass for identification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-methyl-1H-indole, shows characteristic signals for the indole ring protons and the methyl group. rsc.org For this compound, specific chemical shifts would be expected for the protons on the indole ring, the methoxy (B1213986) groups, and the acetonitrile moiety. The exact chemical shift values can be influenced by the solvent used for analysis. carlroth.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a similar indole compound, 13 distinct carbon signals were observed, corresponding to the different carbon atoms in the structure. rsc.org The chemical shifts in the ¹³C NMR spectrum of this compound would reveal the presence of the indole core, the two methoxy groups, and the acetonitrile side chain.

Table 1: Representative NMR Data for Indole-Related Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | 7.79 | s | rsc.org |

| ¹H | 7.25 | d | rsc.org |

| ¹H | 7.03 | d | rsc.org |

| ¹H | 6.97 | s | rsc.org |

| ¹H | 6.87 | dd | rsc.org |

| ¹H | 3.90 | s | rsc.org |

| ¹³C | 154.01 | - | rsc.org |

| ¹³C | 131.53 | - | rsc.org |

| ¹³C | 128.75 | - | rsc.org |

| ¹³C | 122.53 | - | rsc.org |

| ¹³C | 112.18 | - | rsc.org |

| ¹³C | 111.74 | - | rsc.org |

| ¹³C | 111.58 | - | rsc.org |

| ¹³C | 100.81 | - | rsc.org |

| ¹³C | 56.05 | - | rsc.org |

| Note: This data is for a related indole structure and serves as an illustrative example. Actual chemical shifts for this compound may vary. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are valuable techniques for the detection and quantification of this compound, particularly when coupled with chromatographic methods.

UV-Vis Spectroscopy: Indole derivatives typically exhibit strong UV absorbance due to the aromatic nature of the indole ring. The position and intensity of the absorption maxima can be influenced by the substituents on the ring. This property is often exploited for detection in High-Performance Liquid Chromatography (HPLC).

Fluorescence Spectroscopy: Many indole compounds are naturally fluorescent, which allows for highly sensitive detection. chromatographyonline.com The excitation and emission wavelengths are characteristic of the specific compound and can be used for selective analysis. Derivatization with fluorescent tags can further enhance the sensitivity and selectivity of the detection method. chromatographyonline.comlibretexts.org For instance, reagents like dansyl chloride and o-phthalaldehyde (B127526) (OPA) are used to label amines and phenols, significantly improving their detection limits. chromatographyonline.com

Sample Preparation and Extraction Techniques in Biological Matrices

The analysis of this compound and its metabolites in biological samples such as plasma, urine, or tissue homogenates requires effective sample preparation to remove interfering substances like proteins and lipids. nih.govnih.gov

Protein Precipitation Methods

Protein precipitation is a common first step in the extraction of small molecules from biological fluids. phenomenex.comnih.gov This technique involves the addition of a precipitating agent to denature and remove proteins from the sample.

Common methods include:

Acid Precipitation: Using acids like trichloroacetic acid (TCA) to cause protein precipitation. phenomenex.com

Organic Solvent Precipitation: Adding solvents such as acetonitrile, methanol, or ethanol (B145695) to disrupt protein hydration and cause them to precipitate. phenomenex.com

Salting Out: Employing high concentrations of salts like ammonium sulfate (B86663) to reduce the solubility of proteins. phenomenex.com

The choice of method depends on the analyte's stability and the desired downstream analytical technique. phenomenex.com

Liquid-Liquid Extraction and Solid Phase Extraction

Following protein precipitation, further cleanup and concentration of the analyte are often necessary.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The choice of organic solvent is critical for achieving high recovery of the target compound. nih.gov While effective, LLE can be time-consuming and may use large volumes of organic solvents. nih.gov

Solid Phase Extraction (SPE): SPE is a widely used and often automated technique for sample cleanup and concentration. nih.govsigmaaldrich.com It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. youtube.com SPE offers several advantages over LLE, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.com Various SPE sorbents are available, allowing for the selective extraction of different types of compounds. nih.govlcms.cz

Table 2: Comparison of Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Denaturation and removal of proteins from the sample matrix. phenomenex.com | Simple, rapid, and applicable to a wide range of samples. | May not remove all interferences; analyte may co-precipitate with proteins. phenomenex.com |

| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. nih.gov | Effective for separating compounds with different polarities. | Can be labor-intensive, may form emulsions, and uses significant amounts of organic solvents. nih.gov |

| Solid Phase Extraction | Adsorption of the analyte onto a solid sorbent followed by selective elution. sigmaaldrich.com | High recovery and concentration factors, reduced solvent use, and potential for automation. sigmaaldrich.com | Requires method development to select the appropriate sorbent and elution conditions. nih.gov |

On-Line Derivatization and Sample Preparation

To enhance the analytical performance, especially for gas chromatography (GC) and mass spectrometry (MS), derivatization of the analyte may be necessary. scioninstruments.comyoutube.com Derivatization can improve volatility, thermal stability, and detectability. chromatographyonline.comscioninstruments.com

On-line Derivatization: This approach integrates the derivatization step directly with the analytical instrument, often within the GC injection port. nih.gov This automated process reduces sample handling and analysis time. uni-due.de Reagents like silylating agents (e.g., BSTFA) or acylating agents are commonly used to modify polar functional groups. youtube.com

Automated Sample Preparation: Modern analytical laboratories increasingly rely on automated systems for sample preparation to improve throughput and reproducibility. uni-due.denih.govthermofisher.com Robotic liquid handlers can perform complex tasks such as protein precipitation, extraction, and derivatization in a 96-well plate format, significantly reducing manual labor and the potential for error. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Broader Biological Activities and Disease Models

While initial studies may have focused on a specific activity, the structural features of 5,6-Dimethoxy-3-indoleacetonitrile, particularly the indole (B1671886) nucleus, are present in a wide array of biologically active molecules. This suggests that the compound may possess a broader spectrum of activities than is currently known. Future research should systematically screen for additional biological effects. For instance, the parent compound, 3-indoleacetonitrile (B1196911), has demonstrated significant broad-spectrum antiviral activity against viruses such as influenza A, HSV-1, and VSV. nih.govscientificlabs.ienih.gov This provides a strong rationale for investigating the antiviral potential of this compound against a panel of clinically relevant viruses.

Furthermore, indole derivatives have been extensively studied for their anticancer properties . mdpi.comresearchgate.net Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines is a logical and promising avenue of research. mdpi.comresearchgate.net The neuroprotective potential of indole-based compounds is another area of significant interest. srce.hr Studies could explore the effects of this compound in models of neurodegenerative diseases, building on the known antioxidant and anti-inflammatory properties of related molecules. srce.hr The anti-inflammatory activity itself warrants deeper investigation, moving beyond initial screenings to more complex in vivo models of inflammatory diseases. nih.govnih.gov

The table below summarizes potential areas for biological activity screening based on the activities of related indole compounds.

| Potential Biological Activity | Rationale based on Related Compounds | Suggested Disease Models |

| Antiviral | 3-Indoleacetonitrile shows broad-spectrum antiviral effects. nih.govscientificlabs.ienih.gov | Influenza, Herpes Simplex Virus, SARS-CoV-2 |

| Anticancer | Indole derivatives are known to possess cytotoxic activity against cancer cells. mdpi.comresearchgate.net | Lung, Colon, Breast Cancer |

| Neuroprotective | Indole structures are associated with antioxidant and neuroprotective properties. srce.hr | Alzheimer's Disease, Parkinson's Disease |

| Anti-inflammatory | Indole compounds can modulate inflammatory pathways. nih.govnih.gov | Rheumatoid Arthritis, Inflammatory Bowel Disease |

Structure-Activity Relationship (SAR) Studies for Optimized Efficacy

To enhance the therapeutic potential of this compound, detailed structure-activity relationship (SAR) studies are essential. These studies involve synthesizing and testing a series of analogs to understand how chemical modifications influence biological activity. Key areas of modification on the this compound scaffold would include:

Substitution on the Indole Ring: The position and nature of substituents on the indole nucleus are known to be critical for activity. While this compound has methoxy (B1213986) groups at positions 5 and 6, exploring other substitutions at these and other positions (e.g., 4 and 7) could lead to improved potency or selectivity.

Modification of the Acetonitrile (B52724) Group: The acetonitrile moiety at position 3 is a key feature. It could be replaced with other functional groups, such as a carboxylic acid, an amide, or various heterocyclic rings, to explore their impact on activity and pharmacokinetic properties.

N-Substitution of the Indole: The indole nitrogen can be substituted with various groups (e.g., methyl, benzyl) to modulate lipophilicity and potentially alter the compound's interaction with its biological target.

The insights gained from SAR studies will be instrumental in designing new analogs with optimized efficacy, selectivity, and reduced off-target effects.

Development of Novel Synthetic Approaches for Scalable Production

For any compound to be a viable therapeutic agent, its synthesis must be efficient, cost-effective, and scalable. While laboratory-scale syntheses of this compound and related compounds exist, future research must focus on developing novel synthetic routes that are amenable to large-scale production. hksmp.com This includes exploring one-pot reactions, catalytic methods, and flow chemistry approaches to improve yield, reduce the number of synthetic steps, and minimize waste. For instance, a one-pot three-component synthesis has been reported for other indole derivatives, a strategy that could potentially be adapted for this compound. Furthermore, the development of scalable methods for producing key intermediates, such as 5,6-dimethoxyindole (B14739), is also crucial. scientificlabs.iehksmp.com

The table below outlines some modern synthetic strategies that could be explored for the scalable production of this compound.

| Synthetic Strategy | Potential Advantages | Reference for Related Compounds |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification | |

| Catalytic Methods (e.g., transition metal catalysis) | High selectivity, mild reaction conditions | hksmp.com |

| Flow Chemistry | Improved safety, better process control, ease of scalability | - |

| Biosynthesis/Enzymatic Synthesis | Environmentally friendly, high stereoselectivity | - |

Elucidation of Comprehensive Metabolic Fates and Pharmacokinetic Profiles

A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental for its development. hksmp.com Currently, there is a lack of specific data on the metabolic fate and pharmacokinetic profile of this compound. Future research must address this gap by conducting comprehensive in vitro and in vivo ADME studies.

In vitro studies using liver microsomes and hepatocytes from different species (including human) will help to identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450s). These studies can also provide early indications of potential drug-drug interactions.

In vivo pharmacokinetic studies in animal models are necessary to determine key parameters such as bioavailability, plasma half-life, volume of distribution, and clearance. nih.gov This information is critical for designing appropriate dosing regimens for further preclinical and clinical studies.

The presence of the dimethoxy substitution on the phenyl ring has been shown in other classes of compounds to confer benefits in terms of metabolic stability and absorption. Investigating whether this holds true for this compound is a key research question.

Investigation of Mechanisms of Action at Deeper Molecular Levels

While initial studies may identify a compound's biological activity, a deeper understanding of its molecular mechanism of action is crucial for rational drug development. For this compound, future research should aim to elucidate the specific molecular targets and signaling pathways it modulates.

Based on the activities of related compounds, several potential mechanisms could be explored. For example, the antiviral activity of 3-indoleacetonitrile has been linked to the promotion of the host interferon signaling pathway and the inhibition of autophagic flux through the modulation of mitochondrial antiviral-signaling (MAVS) protein levels. nih.gov It would be pertinent to investigate if this compound shares this mechanism. Additionally, many indole derivatives are known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in metabolism and immune responses. Determining whether this compound is an agonist or antagonist of AhR could provide significant insight into its mechanism of action.

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and "omics" approaches. This involves the use of high-throughput technologies to analyze changes in the transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics) of cells or tissues upon treatment with the compound.

Multi-omics analysis can provide an unbiased view of the cellular response to the compound, helping to:

Identify novel biological pathways affected by the compound.

Discover potential biomarkers for monitoring the compound's activity and toxicity.

Generate new hypotheses about the compound's mechanism of action.

For instance, multi-omics studies on other indole derivatives have provided insights into the metabolic rearrangements that cells undergo in response to these compounds. nih.gov A similar approach for this compound could reveal the full scope of its cellular effects and facilitate its translation into a therapeutic agent. srce.hr

常见问题

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light and track nitrile conversion using IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。